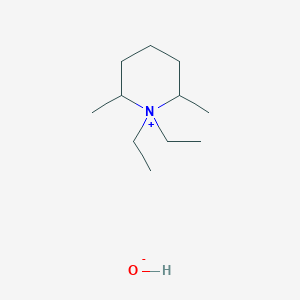
4-(Cyclopentylmethoxy)pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Cyclopentylmethoxy)pyridin-3-amine is an organic compound with the molecular formula C11H16N2O. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound is characterized by the presence of a cyclopentylmethoxy group attached to the pyridine ring at the 4-position and an amine group at the 3-position. The unique structure of this compound makes it a subject of interest in various fields of scientific research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopentylmethoxy)pyridin-3-amine typically involves the reaction of 4-hydroxypyridine with cyclopentylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate, 4-(Cyclopentylmethoxy)pyridine, is then subjected to amination using ammonia or an amine source under suitable conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Cyclopentylmethoxy)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; conditions: aqueous or organic solvents, room temperature to elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; conditions: anhydrous solvents, low to moderate temperatures.
Substitution: Electrophiles like alkyl halides, acyl chlorides; conditions: organic solvents, presence of base or acid catalysts
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyridine derivatives
Applications De Recherche Scientifique
4-(Cyclopentylmethoxy)pyridin-3-amine finds applications in various fields of scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-(Cyclopentylmethoxy)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors involved in disease pathways .
Comparaison Avec Des Composés Similaires
4-Methoxypyridin-3-amine: Similar structure but with a methoxy group instead of a cyclopentylmethoxy group.
4-(Cyclohexylmethoxy)pyridin-3-amine: Similar structure but with a cyclohexylmethoxy group instead of a cyclopentylmethoxy group.
4-(Cyclopentylmethoxy)pyridine: Lacks the amine group at the 3-position
Uniqueness: 4-(Cyclopentylmethoxy)pyridin-3-amine is unique due to the presence of both the cyclopentylmethoxy group and the amine group on the pyridine ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C11H16N2O |
|---|---|
Poids moléculaire |
192.26 g/mol |
Nom IUPAC |
4-(cyclopentylmethoxy)pyridin-3-amine |
InChI |
InChI=1S/C11H16N2O/c12-10-7-13-6-5-11(10)14-8-9-3-1-2-4-9/h5-7,9H,1-4,8,12H2 |
Clé InChI |
FVLYSKDUOAZFNR-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)COC2=C(C=NC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl] acetate](/img/structure/B12090961.png)


![4-(Chloromethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B12090977.png)

![3-[(4-Chlorophenyl)sulfanyl]-2-methylcyclopentan-1-one](/img/structure/B12091005.png)







![[(R)-Tol-Binap RuCl benzene]Cl](/img/structure/B12091059.png)
